9-Chloro-4,5-dimethylacridine
Description
Structure
3D Structure
Properties
CAS No. |
63345-58-4 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
9-chloro-4,5-dimethylacridine |
InChI |
InChI=1S/C15H12ClN/c1-9-5-3-7-11-13(16)12-8-4-6-10(2)15(12)17-14(9)11/h3-8H,1-2H3 |
InChI Key |
GQDRENUGZUYWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 9 Chloro 4,5 Dimethylacridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for the detailed structural elucidation of 9-Chloro-4,5-dimethylacridine in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms within the molecule.
The ¹H NMR spectrum of an acridine (B1665455) derivative provides crucial information about the substitution pattern on the aromatic rings. For this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the electronic effects of the chloro and methyl substituents. The methyl protons, being in a different chemical environment, will exhibit a distinct singlet peak, typically in the upfield region compared to the aromatic protons. The exact chemical shifts can be influenced by the solvent and the presence of other functional groups. rsc.orgmsu.edu
Table 1: Representative ¹H NMR Chemical Shift Ranges for Acridine Derivatives
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| Methyl Protons | 2.0 - 3.0 |
Note: These are general ranges and can vary based on specific substitution patterns and solvent.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. libretexts.orgoregonstate.edu The carbons of the acridine ring typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the chlorine (C-9) is expected to be significantly deshielded due to the electronegativity of the halogen. libretexts.orgwisc.edu Conversely, the carbons of the methyl groups will appear at a much higher field, typically between δ 15-30 ppm. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Acridines
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 120 - 140 |
| Aromatic Quaternary C | 140 - 160 |
| C-Cl | 145 - 165 |
| Methyl C | 15 - 30 |
Note: These are general ranges and can vary based on specific substitution patterns and solvent.
To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are indispensable. bas.bgmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the acridine rings.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. bas.bg
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as the methyl groups to their respective positions on the acridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the relative positions of the methyl groups and adjacent protons on the acridine core. researchgate.net
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acridine derivatives involve the loss of substituents and the cleavage of the heterocyclic ring system. For this compound, one would expect to see fragment ions corresponding to the loss of a chlorine atom, a methyl group, or combinations thereof. Analyzing these fragmentation patterns can help to confirm the identity and substitution pattern of the compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. The IR spectrum of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its constituent bonds.
Key expected vibrational frequencies include:
C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups will be observed in the 3000-2850 cm⁻¹ region.
C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the acridine ring system will give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region.
C-Cl stretching vibration: The carbon-chlorine stretch is expected to appear in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.
C-H bending vibrations: Out-of-plane C-H bending vibrations of the aromatic rings can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| C=C / C=N | Stretch | 1650 - 1450 |
| C-Cl | Stretch | 850 - 550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The extended π-conjugated system of the acridine core gives rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of acridine and its derivatives typically displays multiple absorption bands corresponding to π → π* and n → π* transitions. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the acridine ring. The presence of the chloro and dimethyl groups on the this compound molecule will influence the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to the parent acridine molecule. Analysis of these shifts can provide information about the extent of conjugation and the electronic effects of the substituents.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. Such data is fundamental to understanding the structure-property relationships of a material.
For instance, the crystal structure of acridine itself exists in multiple polymorphic forms, indicating that the packing can be sensitive to crystallization conditions. arizona.edu The introduction of substituents, such as the chloro and dimethyl groups in this compound, is expected to significantly influence the intermolecular interactions and, consequently, the crystal packing. The chlorine atom at the 9-position can participate in halogen bonding, while the methyl groups at the 4 and 5 positions introduce steric bulk that will affect the planarity and the stacking arrangement of the acridine rings.
In many acridine derivatives, the molecules arrange in a head-to-tail fashion to minimize electrostatic repulsion and maximize attractive van der Waals forces. nih.gov The planarity of the acridine system facilitates π-π stacking, often with an interplanar distance characteristic of such interactions (typically 3.3–3.8 Å). The presence of the two methyl groups in this compound would likely lead to a staggered or slipped-stack arrangement to accommodate their bulk, preventing a direct face-to-face stacking of the aromatic cores.
To illustrate the crystallographic parameters typically observed in related structures, the following tables present data from published crystal structures of substituted acridine compounds. These examples serve as a valuable reference for predicting the potential solid-state architecture of this compound.
Table 1: Representative Crystallographic Data for Acridine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl)butanamide | C₂₁H₂₀Cl₂N₂O₂ | Orthorhombic | P2₁ | 8.3667 | 15.444 | 15.105 | 90 | 4 | rcsb.org |
| 4-chloro-N'-[(1E)-pyridin-3-ylmethylidene]benzohydrazide | C₁₃H₁₀ClN₃O | Monoclinic | P2₁/c | 19.0933 | 23.0910 | 10.6831 | 90.064 | 16 |
This interactive table provides a summary of crystallographic data for compounds structurally related to this compound. Z represents the number of molecules per unit cell.
Table 2: Selected Bond Lengths and Angles for a Related Acridine Derivative
The following data for N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl)butanamide illustrates typical geometric parameters around the acridine core. rcsb.org
| Parameter | Value |
| Bond Lengths (Å) | |
| C7–N2 | 1.448 |
| N2–C14 | 1.415 |
| **Bond Angles (°) ** | |
| C7–N2–C14 | 114.6 |
| Dihedral Angles (°) | |
| Acridine plane vs. C14–N2–C18 plane | 83.5 |
| N2–C14–C15 plane vs. N2–C18–C19 plane | 18.2 |
This interactive table details specific molecular geometry parameters, providing insight into the structural conformation of substituted acridines.
The analysis of these and other related structures indicates that the solid-state architecture of this compound will be a balance between the strong tendency of the acridine core to form π-stacked arrays and the steric and electronic influence of the chloro and dimethyl substituents. The final packing arrangement will be the one that maximizes stabilizing intermolecular interactions and achieves the most efficient use of space.
Reactivity and Reaction Mechanisms of 9 Chloro 4,5 Dimethylacridine
Influence of 4,5-Dimethyl Substituents on Acridine (B1665455) Reactivity Profile
The introduction of dimethyl substituents at the 4 and 5 positions of the acridine core has a profound impact on its chemical behavior. These effects are a combination of steric hindrance and electronic contributions that alter the accessibility and electrophilicity of the reaction centers.
Steric and Electronic Effects of Methyl Groups on Reaction Pathways
The methyl groups at the C-4 and C-5 positions exert significant steric hindrance around the C-9 position. This steric crowding can impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic substitution reactions at the C-9 carbon. libretexts.orgyoutube.com The magnitude of this steric effect is dependent on the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion, leading to a more pronounced decrease in reaction rate.
Electronically, methyl groups are known to be electron-donating through an inductive effect. This electron-donating nature increases the electron density of the acridine ring system. For nucleophilic aromatic substitution (SNAr) at the C-9 position, which is generally electron-deficient, this increased electron density can decrease the electrophilicity of the C-9 carbon, making it less susceptible to nucleophilic attack. byjus.commasterorganicchemistry.com This effect would also contribute to a slower reaction rate compared to unsubstituted 9-chloroacridine (B74977).
Conversely, in the context of electrophilic aromatic substitution, the electron-donating nature of the methyl groups would activate the aromatic rings, making them more susceptible to attack by electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. chemistrytalk.orgorganicchemistrytutor.comyoutube.comyoutube.comlibretexts.org
Comparative Reactivity with Unsubstituted and Other Substituted 9-Chloroacridines
Direct comparative kinetic studies on the reactivity of 9-Chloro-4,5-dimethylacridine are not extensively documented in the reviewed literature. However, based on established principles of physical organic chemistry, a qualitative comparison can be made.
Compared to unsubstituted 9-chloroacridine, this compound is expected to be less reactive towards nucleophiles at the C-9 position. This is due to the combined steric hindrance and the deactivating electronic effect of the two methyl groups.
In comparison to other substituted 9-chloroacridines, the reactivity would depend on the electronic nature and position of the substituent. For instance, 9-chloroacridines bearing electron-withdrawing groups (e.g., nitro groups) at positions that can delocalize the negative charge of the Meisenheimer intermediate would be significantly more reactive towards nucleophiles. clockss.org Conversely, those with other electron-donating groups would exhibit reactivity that is modulated by the balance of steric and electronic effects.
Nucleophilic Substitution Reactions at the C-9 Position
The C-9 position of the acridine ring is highly activated towards nucleophilic substitution, a characteristic feature of this heterocyclic system. The chlorine atom in this compound serves as a good leaving group in such reactions.
Mechanistic Investigations of Carbon-Chlorine (C-Cl) Cleavage and Substitution
The nucleophilic substitution at the C-9 position of 9-chloroacridines generally proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubwikipedia.org This is a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient C-9 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the heterocyclic nitrogen atom.
Departure of the leaving group: The chloride ion is eliminated from the intermediate, restoring the aromaticity of the acridine ring and yielding the substituted product.
Scope and Limitations with Various Nucleophiles, focusing on non-biological reagents
9-Chloroacridine and its derivatives are known to react with a variety of non-biological nucleophiles. However, the reactivity of this compound is likely to be attenuated by the steric and electronic factors discussed previously.
Amines: Primary and secondary amines, such as piperidine (B6355638), are common nucleophiles used in reactions with 9-chloroacridines. rsc.orgpsu.edu The reaction with piperidine would yield the corresponding 9-piperidino-4,5-dimethylacridine. The rate of this reaction would be influenced by the steric bulk of the amine. For instance, bulkier secondary amines might react significantly slower than less hindered primary amines. The basicity of the amine also plays a role.
Alkoxides: Nucleophiles such as methoxide (B1231860) and ethoxide ions readily displace the chlorine atom in 9-chloroacridines to form the corresponding 9-alkoxyacridines. rsc.orgnih.gov While specific data for the 4,5-dimethyl derivative is not available, it is expected to undergo this reaction, albeit potentially at a slower rate than the unsubstituted analogue.
Thiols: Thiolates are generally excellent nucleophiles and are expected to react with this compound to form 9-thioether derivatives.
The primary limitation in the reaction of this compound with nucleophiles is the steric hindrance imposed by the peri-methyl groups. Very bulky nucleophiles may fail to react or require harsh reaction conditions.
| Nucleophile | Expected Product | Potential Limitations |
| Piperidine | 9-Piperidino-4,5-dimethylacridine | Steric hindrance may reduce reaction rate. |
| Methoxide | 9-Methoxy-4,5-dimethylacridine | Slower reaction rate compared to unsubstituted 9-chloroacridine. |
| Thiophenolate | 9-(Phenylthio)-4,5-dimethylacridine | Likely to be a facile reaction due to the high nucleophilicity of thiolate. |
Electrophilic Aromatic Substitution on the Acridine Ring System
While the acridine nucleus is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609), the presence of activating groups can facilitate such reactions. pharmaguideline.com The two methyl groups in this compound are activating and will direct incoming electrophiles.
The directing effect of the substituents already present on the ring will determine the position of further substitution. The methyl groups are ortho, para-directing. chemistrytalk.orgorganicchemistrytutor.comyoutube.comyoutube.comlibretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho or para to the methyl groups. Given the structure of 4,5-dimethylacridine (B3351050), the likely positions for electrophilic substitution would be C-2, C-7, and potentially C-3 and C-6. The C-9 position is deactivated by the chloro substituent and the heterocyclic nitrogen.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. jsynthchem.comjsynthchem.comwikipedia.org For example, nitration of this compound would be expected to yield a mixture of nitro-substituted products. youtube.comrsc.orgumn.edu However, the specific conditions and regioselectivity for such reactions on this particular substrate are not well-documented in the available literature. The inherent deactivation of the acridine ring system, coupled with the presence of a deactivating chloro group, may necessitate forcing conditions for electrophilic substitution to occur.
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-9-chloro-4,5-dimethylacridines |
| Bromination | Br₂/FeBr₃ | Mixture of bromo-9-chloro-4,5-dimethylacridines |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complexation with the nitrogen atom, potential for reaction on the benzenoid rings. |
Redox Chemistry of the Acridine Nucleus in this compound
The redox behavior of the acridine core in this compound is characterized by both oxidation and reduction pathways, leading to the formation of distinct products.
Oxidation Pathways and Formation of Acridones
The oxidation of this compound typically results in the formation of the corresponding acridone (B373769). This transformation involves the replacement of the chlorine atom at the 9-position with a carbonyl group. One documented pathway for this is through hydrolysis. In a chromatographic separation over alumina, this compound was observed to hydrolyze, yielding 4,5-dimethylacridone. This suggests that the 9-chloro group is a labile leaving group, susceptible to nucleophilic attack by water, which, after tautomerization, leads to the stable acridone structure.
The general transformation can be represented as follows:
Reaction Scheme: Hydrolysis of this compound to 4,5-Dimethylacridone
This oxidative process highlights the reactivity of the 9-position of the acridine ring, which is activated towards nucleophilic substitution.
Reduction Reactions and Dihydroacridine Formation
The reduction of the acridine nucleus in this compound leads to the formation of 9,10-dihydroacridine (B10567) derivatives, also known as acridans. While specific studies detailing the reduction of this compound are not extensively documented in the provided literature, the reduction of related acridine compounds is well-established and can be extrapolated. Common methods for the reduction of the acridine core involve catalytic hydrogenation or the use of hydride-donating reagents.
For instance, the synthesis of various 9,9-disubstituted-9,10-dihydroacridines has been achieved through different synthetic routes, which often involve a reduction step. researchgate.netnih.govnih.gov A general approach for the reduction of a 9-substituted acridine to a 9,10-dihydroacridine would involve the addition of two hydrogen atoms across the 9,10-double bond.
General Reduction Scheme of a 9-Substituted Acridine
Common reducing agents and conditions for such transformations include:
| Reducing Agent/Method | Product Type | Reference |
| Sodium Borohydride (NaBH₄) | 9,10-Dihydroacridine | tandfonline.com |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 9,10-Dihydroacridine | nih.gov |
These methods are expected to be applicable to this compound, likely yielding 4,5-dimethyl-9,10-dihydroacridine after the reduction of the double bond and potential hydrogenolysis of the chloro-substituent, depending on the reaction conditions. The synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives has been reported, indicating the stability and accessibility of the dihydroacridine core. tandfonline.comrsc.orgacs.org
Photochemical Transformations and Intermediate Analysis
The photochemical behavior of this compound is anticipated to be rich and complex, influenced by the presence of the chromophoric acridine core and the chloro-substituent. While specific photochemical studies on this compound are not detailed in the provided search results, the photochemistry of related chloro-aromatic and acridine compounds provides a framework for understanding its potential transformations.
Upon absorption of ultraviolet or visible light, this compound is expected to be promoted to an electronically excited state. From this excited state, several photochemical pathways can be initiated, including photodehalogenation. The carbon-chlorine bond can undergo homolytic cleavage, leading to the formation of an acridinyl radical and a chlorine radical.
Postulated Photochemical Cleavage
The resulting acridinyl radical would be a highly reactive intermediate. The study of such transient species often requires specialized techniques like laser flash photolysis. researchgate.netosti.govresearchgate.net This technique allows for the generation of transient species with a short pulse of laser light and their subsequent detection and characterization by monitoring their absorption changes over very short timescales. rsc.orgrsc.org
The subsequent reactions of these photochemically generated intermediates would depend on the reaction medium and the presence of other reactants. For example, in the presence of a hydrogen-donating solvent, the acridinyl radical could abstract a hydrogen atom to form 4,5-dimethylacridine. Alternatively, it could undergo other reactions, such as dimerization or reaction with nucleophiles.
The analysis of photochemical intermediates is crucial for elucidating the reaction mechanism. Techniques such as transient absorption spectroscopy would be invaluable in identifying and kinetically characterizing the excited states and radical intermediates involved in the photochemical transformations of this compound.
Theoretical and Computational Studies of 9 Chloro 4,5 Dimethylacridine
Electronic Structure and Molecular Orbital Theory
A fundamental understanding of a molecule's reactivity and electronic properties begins with the study of its electronic structure.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the ground state properties of molecules. For 9-Chloro-4,5-dimethylacridine, DFT calculations would be employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. This would reveal the extent of any steric strain introduced by the methyl groups in proximity to the acridine (B1665455) core and the chloro-substituent.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Parameter | Value |
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| C4-C5 Bond Length (Å) | Data not available |
| C9-Cl Bond Length (Å) | Data not available |
This table is illustrative and awaits population from future computational studies.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is particularly important, with a smaller gap generally indicating higher reactivity. For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Location of Electron Density |
| HOMO | Data not available | Data not available |
| LUMO | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | N/A |
This table is illustrative and awaits population from future computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would explore the potential energy surface to identify stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time in different environments, such as in various solvents. This would be particularly insightful for understanding how the methyl groups might restrict the molecule's flexibility and influence its interactions with other molecules. To date, no specific MD simulation studies on this compound have been published.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. Theoretical calculations of parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions can be compared with experimental spectra to confirm the structure and provide a deeper understanding of the molecule's electronic environment. While experimental data for related compounds exist, a direct computational prediction and validation for this compound is not currently available in the literature.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| 1H NMR (δ, ppm) - CH3 | Data not available | Data not available |
| 13C NMR (δ, ppm) - C9 | Data not available | Data not available |
| IR Frequency (cm-1) - C-Cl stretch | Data not available | Data not available |
| UV-Vis λmax (nm) | Data not available | Data not available |
This table is illustrative and awaits population from future computational and experimental work.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Identification and Energy Barrier Calculations
For any proposed reaction involving this compound, such as nucleophilic substitution at the 9-position, computational methods can be used to locate the transition state structure. Calculating the energy of this transition state allows for the determination of the activation energy barrier, which is a critical factor in understanding the reaction kinetics. Such studies would clarify how the electronic and steric effects of the methyl and chloro groups influence the reactivity of the acridine system. As of now, specific computational studies on the reaction mechanisms of this compound are yet to be reported.
Solvent Effects on Reaction Energetics and Pathways
There is no specific published research detailing the solvent effects on the reaction energetics and pathways of this compound. In general, computational studies on other organic molecules investigate how the surrounding solvent influences the energy of reactants, transition states, and products. Such studies would typically employ computational models like the Polarizable Continuum Model (PCM) or explicit solvent models in combination with quantum mechanical calculations to determine reaction profiles in different solvent environments. However, no such data or analysis is available for this compound.
Quantum Crystallography for Electron Density Distribution Analysis
Similarly, there are no available studies on the use of quantum crystallography to analyze the electron density distribution of this compound. Quantum crystallography is a powerful technique that combines high-resolution X-ray diffraction data with quantum mechanical calculations to provide a detailed picture of the electron density distribution within a crystal. This analysis reveals insights into chemical bonding, intermolecular interactions, and electrostatic properties. While research exists on the quantum crystallography of other acridine derivatives, such as 9-aminoacridine (B1665356), these findings cannot be directly extrapolated to this compound due to the influence of the chloro and dimethyl substituents on its crystal packing and electronic structure. Without experimental crystallographic data and subsequent theoretical analysis, a discussion on the electron density distribution of this specific compound would be purely speculative.
Data Tables
Due to the absence of specific research findings for this compound in the searched literature, no data tables on its theoretical and computational studies can be generated.
Applications of 9 Chloro 4,5 Dimethylacridine in Chemical Research and Advanced Materials
Role as a Versatile Organic Synthetic Building Block
The reactivity of the 9-chloro substituent in acridine (B1665455) derivatives is the cornerstone of their utility as synthetic intermediates. The electron-withdrawing nature of the acridine ring system activates the C9-Cl bond towards nucleophilic substitution, providing a gateway to a vast array of functionalized acridine derivatives.
Precursor in the Synthesis of Complex Heterocyclic Systems and Analogs
9-Chloro-4,5-dimethylacridine serves as a pivotal precursor for the construction of more intricate heterocyclic systems. The lability of the chlorine atom at the 9-position allows for its displacement by a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is fundamental in the synthesis of 9-aminoacridine (B1665356) derivatives, which are a prominent class of compounds. For instance, the reaction of 9-chloroacridines with amines is a widely employed strategy to generate 9-aminoacridines. nih.gov This reaction can be performed directly or via a 9-phenoxyacridine (B3049667) intermediate to improve yields and facilitate purification. nih.gov
The general scheme for the synthesis of 9-aminoacridine derivatives from a 9-chloroacridine (B74977) precursor is illustrated below:
Scheme 1: General Synthesis of 9-Aminoacridine Derivatives
[9-Chloroacridine Derivative] + R-NH2 → [9-Aminoacridine Derivative] + HCl
Where R can be an alkyl, aryl, or other functional group.
This synthetic accessibility allows for the creation of a diverse library of acridine-based compounds with tailored properties. The introduction of different amino substituents at the 9-position can significantly influence the electronic and steric characteristics of the resulting molecule, paving the way for the development of compounds with specific functionalities.
Scaffold for Diversity-Oriented Synthesis of Novel Chemical Entities (non-biological focus)
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for screening and discovery purposes. The this compound scaffold is an excellent starting point for DOS due to the facile introduction of diversity at the 9-position. By employing a parallel synthesis approach, a wide range of amines or other nucleophiles can be reacted with this compound to generate a library of novel chemical entities. nih.gov
A representative strategy for a diversity-oriented synthesis starting from a 9-chloroacridine is outlined in the following table:
| Step | Description | Reactants | Product |
| 1 | Synthesis of the core scaffold | Substituted salicylic (B10762653) acid derivatives and anilines | 9-Chloroacridine derivatives |
| 2 | Introduction of diversity element 1 | 9-Chloroacridine derivative and a library of diamines | Library of 9-aminoacridine derivatives |
This approach allows for the systematic exploration of the chemical space around the acridine core, leading to the discovery of molecules with unique properties and functions.
Contributions to Materials Science
The planar, aromatic structure and inherent electronic properties of the acridine nucleus make it an attractive component for the design of advanced materials. The functionalization of the acridine scaffold, particularly at the 9-position, allows for the fine-tuning of its photophysical and self-assembly characteristics.
Organic Semiconductor Applications
While specific research on the organic semiconductor properties of this compound is not extensively documented, the broader class of acridine derivatives has shown potential in this area. The extended π-conjugated system of the acridine ring suggests that it can facilitate charge transport, a key requirement for organic semiconductors. Functionalization of the acridine core can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing its semiconductor behavior. The introduction of electron-donating or electron-withdrawing groups can tune the material's properties for specific applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Development of Fluorescent Chemical Probes and Dyes (purely chemical sensing/material function)
Acridine derivatives are well-known for their fluorescent properties. The substitution pattern on the acridine ring significantly impacts the absorption and emission wavelengths, as well as the quantum yield of fluorescence. Amino-substituted acridines, often synthesized from 9-chloroacridine precursors, are particularly noteworthy for their strong fluorescence. nih.gov
The fluorescence of these compounds can be sensitive to the local chemical environment, making them suitable for use as chemical probes. For example, changes in solvent polarity or pH can lead to shifts in the emission spectrum or changes in fluorescence intensity. This solvatochromism can be exploited for sensing applications. The introduction of specific recognition moieties onto the acridine scaffold can lead to the development of selective fluorescent probes for ions or neutral molecules.
Table of Representative Photophysical Data for an Aminoacridine Derivative:
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Acetonitrile:PBS (pH 7.4) | 430 | 572 | - |
| DMSO | - | - | 0.57 |
| Data for 7-(dimethylamino)acridon-2-ylalanine (Dad), a derivative of an aminoacridine. nih.gov |
Integration into Supramolecular Architectures and Self-Assembly
The planar nature of the acridine ring system promotes π-π stacking interactions, which are a key driving force in the formation of ordered supramolecular structures. researchgate.netresearchgate.net By strategically functionalizing the this compound scaffold with groups capable of hydrogen bonding or other non-covalent interactions, it is possible to direct the self-assembly of these molecules into well-defined architectures such as one-dimensional tapes, two-dimensional sheets, and three-dimensional frameworks. researchgate.netresearchgate.net
The formation of co-crystals of acridine with other molecules, such as carboxylic acids, demonstrates the potential for creating complex supramolecular assemblies through hydrogen bonding and π-π stacking. nih.gov These self-assembled structures can exhibit unique properties that are not present in the individual molecular components, opening up possibilities for the design of novel functional materials. For instance, acridine-functionalized covalent organic frameworks (COFs) have been developed and utilized as photocatalysts. ista.ac.at
Catalytic Applications in Organic Transformations
The acridine scaffold is not only a building block for materials but also possesses inherent catalytic potential. The nitrogen atom within the acridine ring can act as a Lewis base, while the aromatic system can participate in various non-covalent interactions, making acridine derivatives interesting candidates for organocatalysis.
The catalytic activity of substituted pyridines, which share a similar nitrogen-containing aromatic core with acridines, has been shown to be highly sensitive to the electronic nature of their substituents. rsc.org The presence of both electron-donating (dimethyl) and electron-withdrawing (chloro) groups on the this compound ring system suggests a nuanced electronic character that could be exploited in catalytic cycles. For example, the synergistic effect of these substituents could modulate the nucleophilicity of the nitrogen atom, making it a potentially effective catalyst for a range of organic reactions.
While specific studies detailing the catalytic use of this compound are limited, the general principles of synergistic catalysis, where multiple functional groups within a molecule work in concert, support its potential in this field. researchgate.net Future research could explore its efficacy in reactions such as acylations, aldol (B89426) reactions, and other transformations where a tailored electronic environment at the catalytic center is beneficial.
Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies
The field of coordination chemistry offers another avenue for the application of this compound. The nitrogen atom of the acridine ring system is a potential coordination site for metal ions, allowing for the synthesis of a wide array of metal-acridine complexes.
The synthesis of metal complexes with acridine-based ligands is a well-established area of research. 9-Chloroacridine, a closely related compound, has been shown to form charge-transfer complexes with iodine. researchgate.netfurman.edu This indicates the ability of the acridine nitrogen to act as a Lewis base and coordinate to an electron-deficient center. It is therefore highly probable that this compound can be readily employed as a ligand in the synthesis of complexes with various transition metals. The general synthetic route would involve the reaction of a metal salt with the acridine derivative in a suitable solvent.
The coordination of a metal to the this compound ligand is expected to occur primarily through the heterocyclic nitrogen atom. The steric bulk of the dimethyl groups at the 4 and 5 positions may influence the geometry of the resulting complex and could potentially lead to interesting coordination environments.
The electronic interactions within these metal complexes would be a key area of investigation. The combination of the π-system of the acridine, the electron-donating methyl groups, and the electron-withdrawing chlorine atom would influence the ligand field strength and the redox properties of the metal center. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, alongside electrochemical methods like cyclic voltammetry, would be instrumental in probing these electronic interactions and understanding the effect of the ligand on the properties of the metal complex.
Analytical Chemistry Applications as a Reagent or Component of Sensing Systems
Acridine derivatives are well-known for their fluorescent properties, which makes them valuable components in the development of chemical sensors. The rigid, planar structure of the acridine ring system often leads to high quantum yields of fluorescence.
The potential of this compound in analytical chemistry lies in its utility as a fluorescent probe or as a key component in a chemosensor. The fluorescence of the acridine core can be modulated by its interaction with specific analytes. For instance, the coordination of metal ions to the nitrogen atom could lead to a change in the fluorescence intensity or a shift in the emission wavelength, forming the basis of a sensor for that particular ion.
Furthermore, 9-Chloroacridine has been utilized as a chromogenic reagent in the spectrophotometric determination of certain pharmaceutical compounds. sigmaaldrich.com This suggests that this compound could also be developed as a reagent for colorimetric or spectrophotometric analysis. The specific substitution pattern of this compound may impart selectivity towards certain analytes, opening up possibilities for its use in targeted sensing applications in environmental monitoring, clinical diagnostics, or quality control. The development of such sensors often involves the synthesis of derivatives where the acridine unit is coupled to a receptor that selectively binds the target analyte.
Future Research Directions and Unexplored Avenues for 9 Chloro 4,5 Dimethylacridine
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
Traditional methods for synthesizing acridine (B1665455) compounds often involve harsh conditions, such as high temperatures and the use of hazardous reagents and solvents, leading to significant environmental concerns. chemistryviews.orgtandfonline.com Future research must prioritize the development of green and sustainable synthetic protocols for 9-Chloro-4,5-dimethylacridine.
Key areas of focus should include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods, as demonstrated in the Bernthsen acridine synthesis. tandfonline.com Investigating microwave-assisted routes for the condensation reactions leading to the this compound core could offer a more energy-efficient pathway. tandfonline.comresearchgate.net
Eco-friendly Catalysts: Replacing toxic catalysts like zinc chloride with more benign alternatives is crucial. tandfonline.comresearchgate.net Research into solid acid catalysts, such as p-toluenesulphonic acid (p-TSA), which are effective, inexpensive, and easily removable, presents a sustainable option. tandfonline.com The use of heterogeneous catalysts, like metal-exchanged zeolites, could also be explored to facilitate easier separation and catalyst recycling. rsc.org
Solvent-Free Reactions: Performing reactions under solventless conditions minimizes waste and reduces the environmental footprint. tandfonline.com The development of solvent-free Bernthsen reactions or similar condensations catalyzed by p-TSA under microwave irradiation is a promising direction. tandfonline.com
Photocatalytic Methods: A recently developed modular approach utilizes the photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation to form the acridine core. chemistryviews.org This one-pot method allows for the synthesis of diverse and multi-substituted acridines under milder conditions and could be adapted for the specific synthesis of this compound. chemistryviews.org
Table 1: Comparison of Synthetic Methodologies for Acridine Synthesis
| Feature | Conventional Method (e.g., Bernthsen) | Green/Novel Method |
| Catalyst | Zinc chloride | p-Toluenesulphonic acid (p-TSA), Zeolites, Copper chemistryviews.orgtandfonline.comrsc.org |
| Energy Source | High-temperature heating (200–210°C) tandfonline.com | Microwave irradiation, Photo-excitation chemistryviews.orgtandfonline.com |
| Solvent | Often high-boiling solvents | Solvent-free or greener solvents tandfonline.comrevistadechimie.ro |
| Reaction Time | ~20 hours tandfonline.com | Significantly reduced tandfonline.comresearchgate.net |
| Yield | Often low to moderate tandfonline.com | Generally improved tandfonline.comresearchgate.net |
| Environmental Impact | High | Reduced |
Exploration of Underutilized Reactivity Profiles and Novel Transformation Pathways
The reactivity of the 9-chloroacridine (B74977) scaffold is a key feature that allows for further functionalization. However, the influence of the 4,5-dimethyl substitution on this reactivity is an area ripe for exploration. The electron-donating methyl groups are expected to modulate the electronic properties of the acridine ring, potentially opening up new transformation pathways.
Future research should investigate:
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom at the 9-position is known to be susceptible to nucleophilic attack, a systematic study with a wide array of nucleophiles (N, O, S-based) would be valuable. The specific electronic effects of the dimethyl substitution on the kinetics and regioselectivity of these reactions should be quantified.
Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 9-position, creating a library of novel 4,5-dimethylacridine (B3351050) derivatives.
C-H Activation: Exploring the direct functionalization of C-H bonds on the acridine core or the methyl groups offers an atom-economical approach to new derivatives. For instance, an efficient copper-catalyzed C-H amidation has been reported for quinoline (B57606) derivatives and could be adapted for the methyl groups of this compound. researchgate.net
Photocatalytic Potential: Acridinium (B8443388) salts have demonstrated exceptional oxidative strength in their excited states, making them powerful photocatalysts. chemistryviews.org Investigating the synthesis of the corresponding acridinium salt from this compound and evaluating its photophysical properties and catalytic activity in oxidative transformations is a highly promising avenue. chemistryviews.org
Advanced Computational Prediction and Machine Learning in Structure-Reactivity Relationships
Computational chemistry and machine learning are transformative tools for accelerating chemical research. chemicalindustryjournal.co.uk Applying these methods to this compound can provide deep insights into its properties and guide experimental work.
Future directions include:
DFT Calculations: Using Density Functional Theory (DFT), researchers can calculate and predict various properties, including electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and reaction energetics. This can help rationalize the observed reactivity and predict the outcomes of unexplored reactions. youtube.com
Machine Learning (ML) Models: By training ML models on large datasets of known reactions and molecular properties, it is possible to predict the chemical reactivity and stability of new compounds with remarkable accuracy. chemicalindustryjournal.co.uknih.gov A model could be developed specifically for substituted acridines to predict the reactivity of this compound under various conditions. nih.gov This approach can significantly reduce the need for trial-and-error experimentation. chemicalindustryjournal.co.uk
QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built to correlate the structural features of a series of 4,5-dimethylacridine derivatives with their biological activity or physical properties. This would be invaluable in designing compounds for specific applications, such as materials science or medicinal chemistry.
Table 2: Potential Inputs and Outputs for a Machine Learning Model Predicting Reactivity
| Model Inputs | Predicted Outputs |
| Molecular structure (SMILES, graph) arxiv.org | Site of reactivity (e.g., which atom is most susceptible to attack) chemicalindustryjournal.co.uk |
| DFT-derived features (e.g., atomic charges, bond orders) youtube.com | Reaction yield/performance arxiv.org |
| Reaction conditions (catalyst, solvent, temperature) chemicalindustryjournal.co.uk | Reaction selectivity (chemo-, regio-, stereo-) arxiv.org |
| Spectroscopic data chemicalindustryjournal.co.uk | Chemical stability of the molecule nih.gov |
Expansion of Applications in Emerging Materials Technologies and Functional Devices
The planar, aromatic structure of the acridine core imparts unique photophysical and electronic properties, making acridine derivatives attractive candidates for materials science applications. chemistryviews.orgrsc.org The specific substitution pattern of this compound could lead to novel materials with tailored functionalities.
Areas for future exploration are:
Organic Light-Emitting Diodes (OLEDs): Acridine derivatives are used in optoelectronic devices. chemistryviews.org The introduction of dimethyl groups may influence the fluorescence quantum yield, emission wavelength, and charge-transport properties. Synthesizing and characterizing derivatives of this compound for their electroluminescent properties could lead to new materials for OLEDs.
Fluorescent Probes and Sensors: The fluorescence of the acridine ring is often sensitive to the local environment. This property can be harnessed to develop fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The 4,5-dimethylacridine scaffold could be functionalized to create selective chemosensors.
Corrosion Inhibitors: Organic compounds containing heteroatoms and π-systems, like acridine, are known to be effective corrosion inhibitors for various metals and alloys. nih.gov The potential of this compound and its derivatives to form protective layers on metal surfaces should be systematically investigated, as they may offer an environmentally friendly alternative to toxic inhibitors. nih.gov
Integration into Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are a cornerstone of green and efficient chemistry. rsc.org Designing MCRs for the synthesis of complex acridine-based structures is a key area for future research.
Promising strategies include:
Hantzsch-type Reactions: The Hantzsch synthesis is a classic MCR used to produce dihydropyridines and has been adapted for acridine-1,8-diones. researchgate.net A similar MCR strategy involving an appropriate 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source could be developed to construct the 4,5-dimethylacridine core in a highly efficient manner. rsc.orgresearchgate.net
Post-MCR Modification: An alternative approach is to use an MCR to synthesize a complex fragment that is then attached to the 9-position of the this compound scaffold. This combines the efficiency of MCRs with the versatility of modifying a pre-formed acridine core.
Novel MCR Discovery: The exploration of entirely new MCRs that directly yield functionalized 4,5-dimethylacridine derivatives is a challenging but highly rewarding goal. This would involve the careful design of starting materials that can participate in a cascade of reactions to build the desired heterocyclic system in one pot. Several MCRs for synthesizing various acridine derivatives have been reported, providing a foundation for this research. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 9-Chloro-4,5-dimethylacridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as halogenation and alkylation of acridine derivatives. For example, chlorination at the 9-position can be achieved using thionyl chloride (SOCl₂) under reflux, followed by dimethylation at positions 4 and 5 using methyl halides in the presence of a base (e.g., K₂CO₃). Optimization includes controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acridine:methylating agent). Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectrophotometry : UV-Vis absorption (λmax ~350–370 nm) quantifies concentration in solution .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities.
- Spectroscopy : NMR (¹H, ¹³C) confirms substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm; aromatic protons at δ 7.5–8.2 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 231.7) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- If NMR signals overlap, use 2D-COSY or HSQC to assign protons and carbons unambiguously.
- Discrepancies in UV-Vis absorption may arise from solvent polarity; compare data in ethanol vs. acetonitrile .
- Statistical tools (e.g., RSD for replicate measurements) identify systematic errors .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine atom at position 9 acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-donating methyl groups at positions 4/5 stabilize the acridine π-system, enhancing electrophilic aromatic substitution. Kinetic studies (monitored via GC-MS) show reaction rates depend on catalyst loading (0.5–2 mol% Pd) and base strength (K3PO4 > Na2CO3) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor decomposition by HPLC.
- Photostability : Expose to UV light (320–400 nm); quantify degradation products (e.g., dechlorinated analogs) using LC-MS.
- Store in amber vials at –20°C under inert gas (N2) to minimize oxidation .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC50 values.
- Error Analysis : Report 95% confidence intervals; use ANOVA for comparing multiple groups.
- Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous data points .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (PDB ID) to estimate binding energies.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for methyl/chlorine groups) with experimental IC50 data.
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Contradiction Management
Q. How should conflicting reports on the compound’s solubility in polar solvents be addressed?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in triplicate (water, DMSO, ethanol). Centrifuge at 10,000 rpm for 10 min; quantify supernatant via UV-Vis.
- Confounding Factors : Check for impurities (via HPLC) or hydration states (TGA/DSC analysis). Conflicting data may arise from solvent purity or temperature variations .
Research Design Tables
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Halogenation-Alkylation | 65–75 | >95 | SOCl₂ reflux, K₂CO₃, 80°C | |
| Grignard Addition | 50–60 | 90–92 | THF, –20°C, 24h |
Table 2 : Analytical Techniques for Stability Studies
| Technique | Parameter Measured | Detection Limit | Reference |
|---|---|---|---|
| HPLC-UV | Degradation products | 0.1 µg/mL | |
| LC-MS/MS | Oxidized metabolites | 0.05 µg/mL | |
| DSC | Melting point shifts | ±1°C |
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

